molecular formula C6H12Cl2N2S B6191233 methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride CAS No. 2648948-74-5

methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B6191233
CAS No.: 2648948-74-5
M. Wt: 215.1
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Description

Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of 3-methyl-1,2-thiazole-4-carbaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

2648948-74-5

Molecular Formula

C6H12Cl2N2S

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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